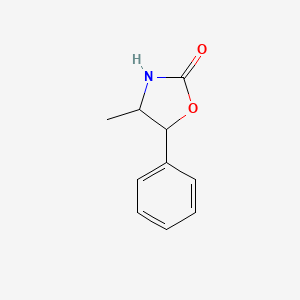

4-Methyl-5-phenyl-1,3-oxazolidin-2-one

Descripción general

Descripción

4-Methyl-5-phenyl-1,3-oxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of 4-Methyl-5-phenyl-1,3-oxazolidin-2-one is its use as a chiral auxiliary. This compound enhances the stereoselectivity of reactions aimed at producing chiral molecules with high enantiomeric purity. The compound's structural features allow it to effectively influence the outcome of reactions involving nucleophiles and electrophiles.

Case Study: Synthesis of Chiral Sulfoxides

Research has demonstrated that this compound can be utilized to synthesize chiral sulfoxides. By reacting with carboxylic acids in the presence of coupling agents like diisopropylcarbodiimide, the compound facilitates the formation of sulfoxides with excellent yields and enantiomeric excess .

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in this compound due to its potential in drug development. Its structural similarity to other oxazolidinones, such as Linezolid and Tedizolid, positions it as a candidate for developing new antibacterial agents targeting Gram-positive bacterial infections.

Synthetic Methodologies

Various synthetic methods have been developed to produce this compound efficiently. These methods include traditional heating techniques and innovative microwave-assisted synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported to enhance the efficiency of preparing oxazolidinones. This technique reduces reaction times significantly while improving yields compared to conventional methods . For instance, using microwave irradiation with appropriate substrates has led to higher conversion rates and better enantiomeric excess.

While the primary focus has been on its synthetic applications, understanding the biological implications of this compound is crucial. Preliminary studies suggest that it may cause skin and eye irritation; however, comprehensive toxicity studies are necessary to evaluate its safety profile fully .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Linezolid | Oxazolidinone antibiotic | Effective against Gram-positive infections |

| Tedizolid | Enhanced oxazolidinone | Improved potency and reduced side effects |

| (4R,5S)-(+)-4-Methyl-5-phenyloxazolidinone | Chiral auxiliary | Effective in producing chiral sulfoxides |

Propiedades

Número CAS |

54418-69-8 |

|---|---|

Fórmula molecular |

C10H11NO2 |

Peso molecular |

177.2 g/mol |

Nombre IUPAC |

4-methyl-5-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) |

Clave InChI |

PPIBJOQGAJBQDF-UHFFFAOYSA-N |

SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 |

SMILES canónico |

CC1C(OC(=O)N1)C2=CC=CC=C2 |

Sinónimos |

4-methyl-5-phenyl-1,3-oxazolidin-2-one 4-methyl-5-phenyl-1,3-oxazolidin-2-one, (cis-(+-))-isomer MePh-2-oxazolidinone |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.